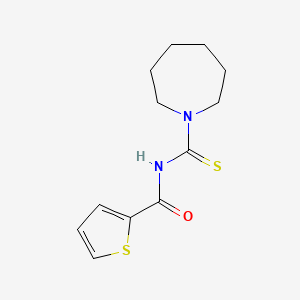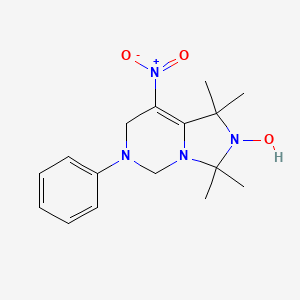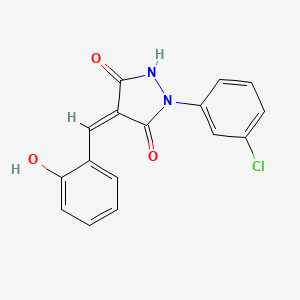
1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, commonly known as Clotrimazole, is a synthetic antifungal agent used to treat various fungal infections. It belongs to the class of imidazole derivatives and is widely used in both clinical and laboratory settings.
Mécanisme D'action
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption of the fungal cell membrane leads to leakage of cellular contents and ultimately results in cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have a broad spectrum of antifungal activity against various species of fungi. It is effective against both yeasts and molds. Clotrimazole has also been shown to have anti-inflammatory and immunomodulatory effects. It has been demonstrated to inhibit the production of various pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Clotrimazole is a widely used antifungal agent in laboratory experiments due to its broad spectrum of activity and low toxicity. However, it is important to note that its effectiveness may vary depending on the species of fungus being studied. Additionally, Clotrimazole may interfere with the activity of other drugs being used in the experiment due to its inhibition of cytochrome P450 enzymes.
Orientations Futures
There are several potential future directions for research on Clotrimazole. One area of interest is investigating its potential as an anticancer agent. Additionally, further research could be conducted on its potential in treating other conditions such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for the development of more effective and specific antifungal agents to combat the growing problem of fungal infections.
Méthodes De Synthèse
Clotrimazole can be synthesized by reacting 2-chloro-3-nitrobenzoic acid with 2-hydroxybenzaldehyde in the presence of sodium methoxide to obtain 1-(3-chlorophenyl)-4-(2-hydroxybenzylidene)-3-nitro-1,3-dihydro-2H-pyrazol-5-one. The nitro group is then reduced to an amino group using hydrogen gas and palladium-carbon catalyst. The final product is obtained by reacting the amino compound with phosgene in the presence of triethylamine.
Applications De Recherche Scientifique
Clotrimazole has a wide range of scientific research applications. It is commonly used in microbiology and mycology research to study the mechanisms of fungal growth and inhibition. Clotrimazole has also been used in cancer research to investigate its potential as an anticancer agent. Furthermore, it has been studied for its potential in treating other conditions such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-3-6-12(9-11)19-16(22)13(15(21)18-19)8-10-4-1-2-7-14(10)20/h1-9,20H,(H,18,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWVJMWEOCJMI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)


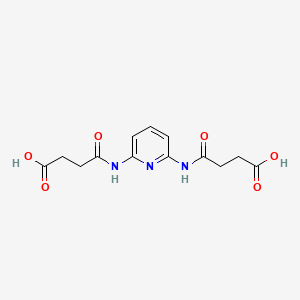
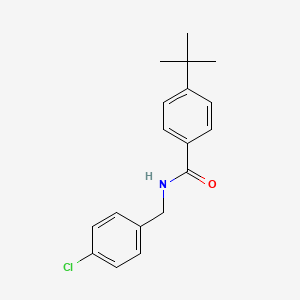
![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
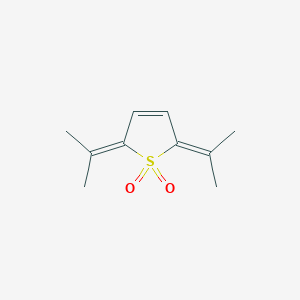
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
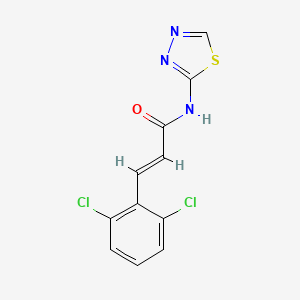
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
